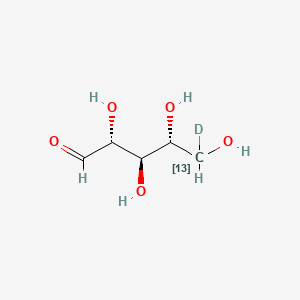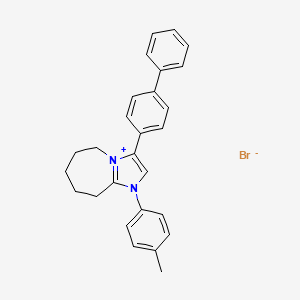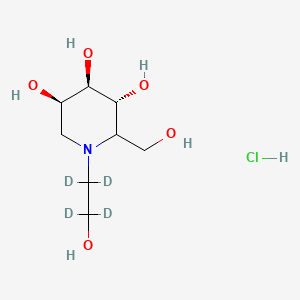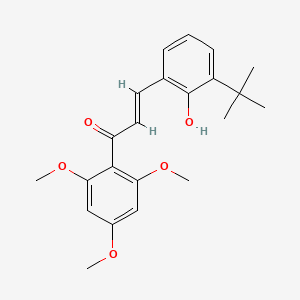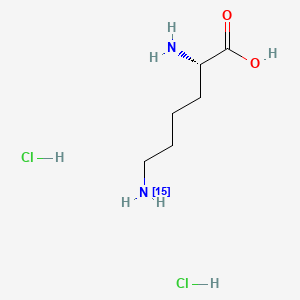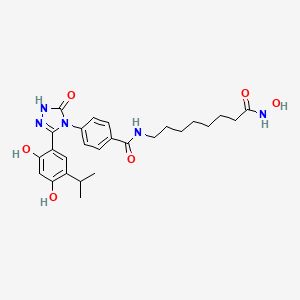
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is a deuterated derivative of 4-(Aminomethyl)-1-phenethyl-4-piperidinol. This compound is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a phenethyl group. The deuterium labeling (d5) indicates the presence of five deuterium atoms, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 typically involves multi-step organic reactionsThe deuterium labeling can be achieved by using deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactions using catalysts such as molybdenum disulfide. The process requires precise control of reaction conditions, including temperature, pressure, and the use of deuterated reagents to ensure the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 has several scientific research applications:
Chemistry: Used as a labeled compound in isotopic studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of similar compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenethyl group may enhance lipophilicity and membrane permeability. These properties enable the compound to interact with various biological pathways and molecular targets, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, used in different applications.
Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself, which have various industrial and pharmaceutical uses.
Uniqueness
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. The combination of the piperidine ring with aminomethyl and phenethyl groups also provides distinct chemical and biological properties, differentiating it from other similar compounds .
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
239.37 g/mol |
IUPAC-Name |
4-(aminomethyl)-1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C14H22N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
OZWUDZJANOCZLG-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC(CC2)(CN)O)[2H])[2H] |
Kanonische SMILES |
C1CN(CCC1(CN)O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


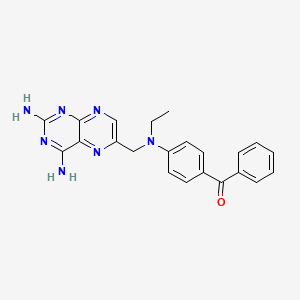
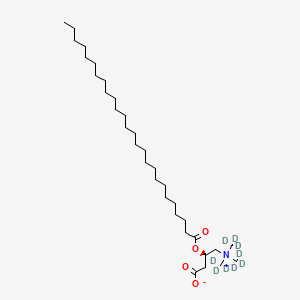
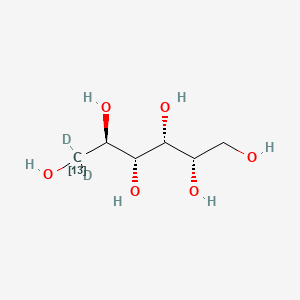

![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)

